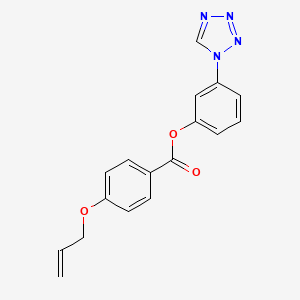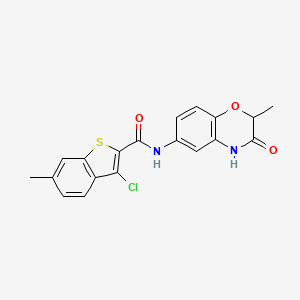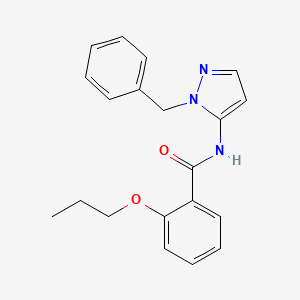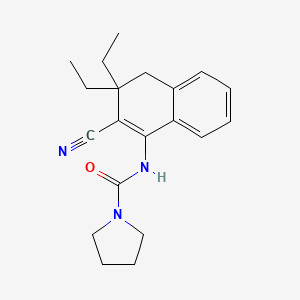![molecular formula C18H16ClN3O2 B11326175 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea](/img/structure/B11326175.png)
3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a quinoline moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of a suitable base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. It may also interact with DNA and proteins, disrupting their normal functions and contributing to its biological effects .
相似化合物的比较
Similar Compounds
4-Chlorophenyl isocyanate derivatives: These compounds share the chlorophenyl group and exhibit similar reactivity.
Quinoline derivatives: Compounds like 2-oxo-1,2-dihydroquinoline and its substituted derivatives have comparable structures and biological activities.
Uniqueness
3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea stands out due to its unique combination of a chlorophenyl group, a methyl group, and a quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C18H16ClN3O2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-methyl-1-[(2-oxo-1H-quinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C18H16ClN3O2/c1-22(18(24)20-14-8-6-13(19)7-9-14)11-12-10-17(23)21-16-5-3-2-4-15(12)16/h2-10H,11H2,1H3,(H,20,24)(H,21,23) |
InChI 键 |
SNEDJAKUQVFZRJ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11326105.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326113.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11326114.png)
![6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326125.png)
![N-(1,3-benzodioxol-5-yl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11326139.png)


![4-{2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11326147.png)

![2-(2,6-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11326155.png)

![N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11326161.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B11326167.png)
